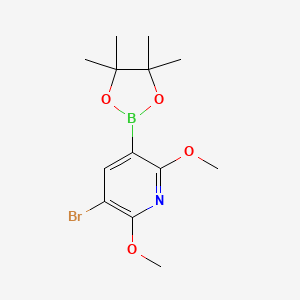
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene, also known as TIPS-benzene, is an organic compound that is widely used in the pharmaceutical industry. It is a type of halogenated aromatic compound, which means that it contains a halogen atom such as iodine, bromine, or chlorine, bonded to an aromatic ring. TIPS-benzene has been studied for its potential applications in medicinal chemistry, including its use as a drug candidate.
Scientific Research Applications
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene has been studied for its potential applications in medicinal chemistry and drug development. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have therapeutic effects on conditions such as Alzheimer’s disease and other cognitive disorders. 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene is not yet fully understood. However, it is thought to involve the inhibition of acetylcholinesterase, as well as other enzymes involved in the breakdown of acetylcholine. In addition, 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene has been shown to bind to certain receptors in the body, which may be involved in its action.
Biochemical and Physiological Effects
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory effects, as well as anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in high yields. In addition, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for the study of 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it can be used in therapeutic applications. Another potential direction is to investigate its potential applications in other areas, such as its potential anti-cancer properties. Finally, further research could be done to explore the potential of 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene as a drug candidate.
Synthesis Methods
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene can be synthesized from the reaction of 1-bromo-4-iodobenzene and tert-butyl alcohol in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, in which the bromine atom is replaced by the tert-butyl group and the iodine atom is replaced by the propan-2-yl group. The reaction is highly efficient and yields up to 99% of the desired product.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene involves the iodination of 1-tert-butyl-2-(propan-2-yl)benzene using iodine and a suitable oxidizing agent.", "Starting Materials": [ "1-tert-butyl-2-(propan-2-yl)benzene", "Iodine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "1. Dissolve 1-tert-butyl-2-(propan-2-yl)benzene in a suitable solvent (e.g. dichloromethane).", "2. Add iodine and the oxidizing agent to the reaction mixture.", "3. Stir the reaction mixture at room temperature for several hours.", "4. Quench the reaction by adding a reducing agent (e.g. sodium thiosulfate) to the mixture.", "5. Extract the product using a suitable solvent (e.g. ethyl acetate).", "6. Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
1369897-07-3 |
Molecular Formula |
C13H19I |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




